1-(methylsulfonyl)-1,2-dihydro-3H-indol-3-one
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Overview
Description
1-(Methylsulfonyl)indolin-3-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The indole nucleus is a common structural motif in many bioactive molecules, making it an important target for synthetic chemists .
Preparation Methods
The synthesis of 1-(Methylsulfonyl)indolin-3-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses arylhydrazones and acidic conditions to form the indole ring . Another method involves the use of palladium-catalyzed reactions to construct the indole framework . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Methylsulfonyl)indolin-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-(Methylsulfonyl)indolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)indolin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Methylsulfonyl)indolin-3-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth. The uniqueness of 1-(Methylsulfonyl)indolin-3-one lies in its specific chemical structure and the resulting biological activities.
Properties
Molecular Formula |
C9H9NO3S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-methylsulfonyl-2H-indol-3-one |
InChI |
InChI=1S/C9H9NO3S/c1-14(12,13)10-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
InChI Key |
GAUKSXBUOHYULJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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